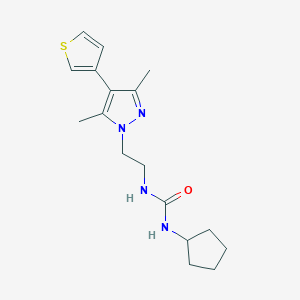

1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

CAS No.: 2034350-08-6

Cat. No.: VC4313901

Molecular Formula: C17H24N4OS

Molecular Weight: 332.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034350-08-6 |

|---|---|

| Molecular Formula | C17H24N4OS |

| Molecular Weight | 332.47 |

| IUPAC Name | 1-cyclopentyl-3-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]urea |

| Standard InChI | InChI=1S/C17H24N4OS/c1-12-16(14-7-10-23-11-14)13(2)21(20-12)9-8-18-17(22)19-15-5-3-4-6-15/h7,10-11,15H,3-6,8-9H2,1-2H3,(H2,18,19,22) |

| Standard InChI Key | NSTWENPCYKVWCX-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CSC=C3 |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

The compound is systematically named 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, reflecting its IUPAC nomenclature. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2034350-08-6 | |

| Molecular Formula | ||

| Molecular Weight | 332.5 g/mol | |

| SMILES Notation | C1CC(C1)NC(=O)NCC(C2=CSC=C2)N3C(=C(C(=N3)C)C)C |

The SMILES string highlights the cyclopentyl group (), urea linkage (), and the pyrazole-thiophene hybrid structure .

Structural Features and Conformational Dynamics

The molecule’s core consists of:

-

Cyclopentyl Substituent: Introduces steric bulk, potentially enhancing binding specificity in biological targets .

-

Urea Linkage: Serves as a hydrogen-bond donor/acceptor, critical for drug-target interactions .

-

Pyrazole-Thiophene Moiety: The 3,5-dimethylpyrazole ring fused to a thiophene group may engage in π-π stacking or hydrophobic interactions .

Computational models predict that the cyclopentyl group disrupts molecular planarity, reducing crystallization tendencies and improving solubility—a strategy documented in urea-based drug design .

Synthesis and Manufacturing

Traditional Urea Synthesis Routes

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Carbonyldiimidazole | -carbonyldiimidazole, amines | Mild conditions, high yield | Cost of reagents |

| Oxidative Carbonylation | CO, amines, Pd catalysts | Atom-efficient, scalable | Requires high-pressure equipment |

For 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea, EvitaChem reports a condensation reaction between a cyclopentylamine derivative and a preformed pyrazole-thiophene intermediate. The exact protocol remains proprietary, but analogous syntheses employ stepwise coupling under inert atmospheres .

Purification and Characterization

Post-synthesis purification typically involves column chromatography or recrystallization. Structural validation uses:

-

NMR Spectroscopy: Confirms proton environments adjacent to the urea and heterocyclic groups.

-

Mass Spectrometry: Verifies molecular weight (332.5 g/mol) and fragmentation patterns .

Physicochemical Properties

Spectroscopic Profiles

-

IR Spectroscopy: Expected peaks include at ~3350 cm (urea) and at ~1650 cm .

-

UV-Vis: Absorption maxima near 270 nm, attributable to the thiophene and pyrazole chromophores.

Applications in Research and Industry

Medicinal Chemistry

As a urea derivative, this compound serves as:

-

A scaffold for optimizing pharmacokinetic properties (e.g., metabolic stability) .

-

A probe for studying urea-protein interactions, leveraging its hydrogen-bonding capacity .

Agricultural Chemistry

Urea derivatives are employed in agrochemicals as herbicides and fungicides . While no direct studies exist, the thiophene moiety’s electron-rich structure could disrupt fungal cell walls.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume